1-trityl-1H-imidazol-4-amine

Vue d'ensemble

Description

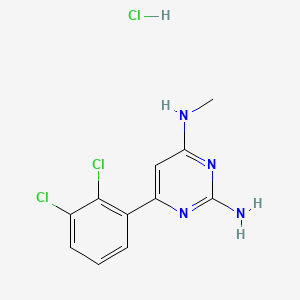

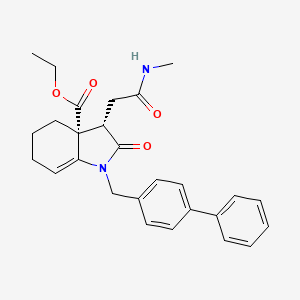

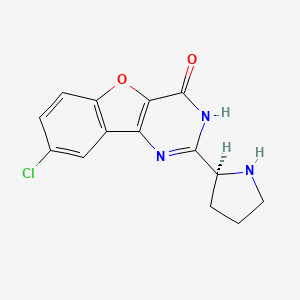

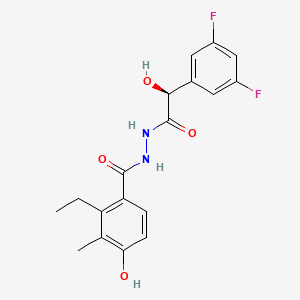

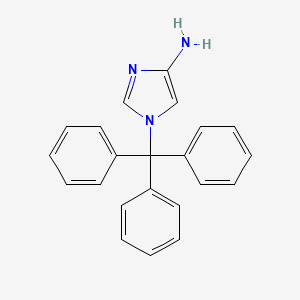

“1-trityl-1H-imidazol-4-amine” is a chemical compound with the molecular formula C22H19N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules used in a variety of applications .

Synthesis Analysis

The synthesis of imidazoles, including “1-trityl-1H-imidazol-4-amine”, has been a topic of interest in recent years . One method involves a one-pot oxidative condensation of ketones and amidines . This process uses molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .Molecular Structure Analysis

The molecular structure of “1-trityl-1H-imidazol-4-amine” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms . The compound also contains a trityl group, which is a triphenylmethyl group .Chemical Reactions Analysis

Imidazole derivatives, including “1-trityl-1H-imidazol-4-amine”, are known to participate in a variety of chemical reactions . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Applications De Recherche Scientifique

Synthesis Processes

- Catalysis in Synthesis : Trityl chloride, closely related to 1-trityl-1H-imidazol-4-amine, has been found to efficiently catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a process valuable in organic chemistry (Moosavi‐Zare et al., 2014).

- Nitrogen-Rich Compounds : Research has demonstrated the preparation of nitrogen-rich compounds like imidazole, 1,2,4-triazole, and tetrazole-based molecules, which have potential applications in gas generators (Srinivas et al., 2014).

Material Studies

- Metal-Organic Frameworks (MOFs) : A study focused on the synthesis of metal-organic frameworks using a ligand related to 1-trityl-1H-imidazol-4-amine. These frameworks exhibit unique structural properties and potential applications in gas adsorption and photocatalysis (Fu et al., 2014).

- Organic Light Emitting Diodes (OLEDs) : Research on star-shaped conjugated materials integrating phenanthroimidazole arms into a triphenylamine core, related to 1-trityl-1H-imidazol-4-amine, showed promising results for OLED applications (Tagare et al., 2018).

- Electrochemical Applications : MOFs involving components related to 1-trityl-1H-imidazol-4-amine have been studied for their potential as battery-type electrode materials for charge storage (Wang et al., 2019).

Mécanisme D'action

While the specific mechanism of action for “1-trityl-1H-imidazol-4-amine” is not mentioned in the sources, imidazole derivatives are known to exhibit a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Recent advances in the synthesis of imidazoles highlight the potential for further development and application of these compounds . The regiocontrolled synthesis of substituted imidazoles, including “1-trityl-1H-imidazol-4-amine”, is a promising area of research . Future challenges include improving the functional group compatibility of the process and resultant substitution patterns around the ring .

Propriétés

IUPAC Name |

1-tritylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJCNSQHHMJLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-trityl-1H-imidazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.